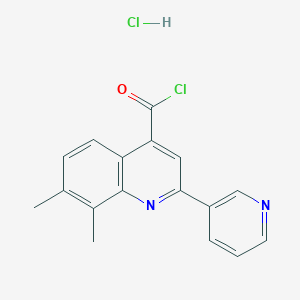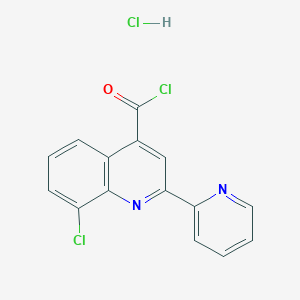
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
Vue d'ensemble
Description
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chemical compound with the molecular formula C10H20N2O3 . It is also known by other names such as Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular weight of Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is 216.28 g/mol . The IUPAC name for this compound is tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate . The InChIKey for this compound is MLTCALYMVICSBJ-HTQZYQBOSA-N .Physical And Chemical Properties Analysis
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate has a molecular weight of 216.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 216.14739250 g/mol . The topological polar surface area of the compound is 70.6 Ų .Applications De Recherche Scientifique
Hydrogen Bond Interplay in Carbamate Derivatives
Carbamate derivatives, including tert-butyl carbamates, have been synthesized and characterized to understand their molecular environments and interactions. The study of two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds forming three-dimensional architectures. This research underscores the significance of hydrogen bonding in the structural assembly of carbamate derivatives and their potential applications in designing novel materials and pharmaceutical compounds (Das et al., 2016).
Protective Activity in Neurodegenerative Models
A derivative closely related to tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate showed moderated protective activity in astrocytes stimulated with amyloid-beta peptide and in a scopolamine model. This compound acted as a β-secretase and an acetylcholinesterase inhibitor, suggesting its potential application in studying Alzheimer's disease mechanisms and therapy (Camarillo-López et al., 2020).
Synthetic Methodologies and Chemical Transformations
Research into the synthesis and chemical transformation of tert-butyl carbamates provides insights into their utility as intermediates in organic synthesis. A rapid synthetic method for an intermediate closely related to the compound of interest was established, demonstrating its importance in synthesizing biologically active compounds, such as omisertinib (AZD9291), a therapy for certain cancers (Zhao et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGTHQTDCPAHY-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



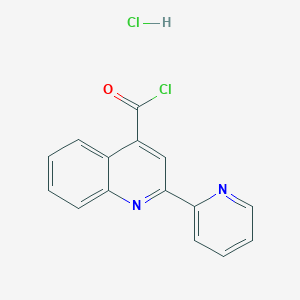

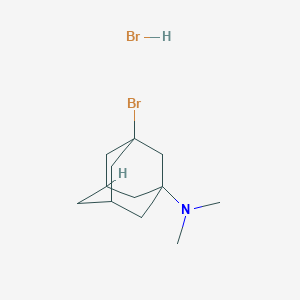
![6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1396766.png)
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
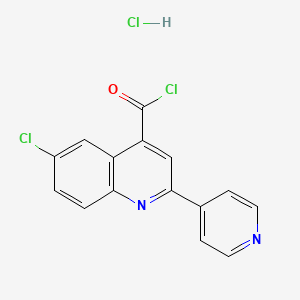
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)
